
Lomibuvir
Übersicht
Beschreibung
Lomibuvir (VX-222) is a non-nucleoside inhibitor (NNI) targeting the thumb pocket II (T2) domain of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). It exhibits potent antiviral activity against genotype 1b HCV, with a dissociation constant (Kd) of 17 nM and an EC50 of 5.2 nM in the 1b/Con1 subgenomic replicon system . This compound preferentially inhibits RNA elongation over de novo RNA synthesis, a mechanism attributed to its stabilization of the closed conformation of NS5B, restricting structural flexibility critical for viral replication . Despite promising Phase 2 clinical trial data, its development was halted due to a high rate of viral breakthrough linked to resistance mutations .
Vorbereitungsmethoden
Optimization of Reaction Conditions
Solvent and Temperature Effects
Cyclization efficiency is highly solvent-dependent. Ethanol-water mixtures (4:1 v/v) maximize yield (85–92%) by balancing solubility and reaction kinetics. Elevated temperatures (>80°C) reduce reaction times but risk decomposition, necessitating precise thermal control .
Catalytic Enhancements
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in cyclization steps improves interfacial reactivity, reducing NaOH concentration requirements and minimizing side product formation .
Structural Modifications and Analogue Synthesis
To improve pharmacokinetic properties, researchers have explored lactam-based analogues of Lomibuvir. For instance, replacing the trans-4-hydroxycyclohexane with a glycine-derived lactam (Scheme 1) enhances solubility while maintaining potency .
Scheme 1: Synthesis of this compound Lactam Analogues
-
Lactam formation : R- or S-configured lactams (5a–f) are synthesized from α-amino acids via intramolecular cyclization.
-
Phthaloyl protection : Lactams are protected using phthalic anhydride in acetic acid.
-
Coupling : The protected lactam is coupled to the thiophene-carboxylate intermediate via EDC/HOBt-mediated amidation.
-
Deprotection : Hydrazine hydrate removes the phthaloyl group, yielding the final analogue.
Industrial-Scale Production Considerations
Purification Techniques
Crystallization from ethanol-water mixtures (7:3 v/v) achieves >99% purity, with residual solvents controlled to <50 ppm per ICH guidelines . Chromatography is avoided in large-scale production due to cost inefficiencies.
Process Analytical Technology (PAT)
In-line FTIR and HPLC monitoring ensure real-time quality control during cyclization and coupling steps, reducing batch failures .
Data Summary: Key Reaction Parameters
Analyse Chemischer Reaktionen
Arten von Reaktionen: Lomibuvir unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen verändern.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: In Substitutionsreaktionen werden Reagenzien wie Halogene und Nukleophile eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Lomibuvir has demonstrated antiviral activity not only against HCV but also against other viruses such as chikungunya virus (CHIKV) and dengue virus (DENV). In vitro studies have shown that it can significantly inhibit these viruses, indicating its potential for broader antiviral applications. Notably, it was part of a screening involving 14 FDA-approved drugs that revealed significant activity against CHIKV .
Clinical Trials and Efficacy
This compound has undergone various clinical trials to assess its safety and efficacy in treating chronic HCV infections. Below is a summary of key findings from these trials:
Case Studies
- Chronic Hepatitis C Treatment : A multicenter study evaluated the efficacy of this compound in treatment-naïve patients with genotype 1a chronic HCV. The study reported significant reductions in viral load and high rates of sustained virologic response, suggesting that this compound can be effectively integrated into treatment regimens .
- Resistance Mutations : In trials where this compound was combined with other antiviral agents, certain mutations were identified that conferred resistance. For instance, substitutions at NS5B amino acid residues were linked to reduced sensitivity to treatment, highlighting the importance of monitoring genetic variations in HCV during therapy .
Biological Effects
Research has indicated that this compound may also modulate cellular gene expression, influencing factors such as c-myc and p53. This modulation could have implications for tumor growth dynamics as well as immune response modulation through interactions with dendritic cells .
Wirkmechanismus
Lomibuvir is similar to other non-nucleoside inhibitors of the hepatitis C virus NS5B polymerase, such as filibuvir and dasabuvir . this compound is unique in its specific targeting of thumb pocket 2 and its preferential inhibition of elongative RNA synthesis . This distinct mechanism of action sets it apart from other inhibitors that may target different sites or stages of the viral replication process .
Vergleich Mit ähnlichen Verbindungen
Mechanism of Action and Binding Kinetics
Thumb Pocket II (T2) Inhibitors
Lomibuvir belongs to the thiophene-2-carboxylic acid class of T2 inhibitors, alongside filibuvir and GS-9669 . These compounds share overlapping binding sites but differ in their interaction kinetics and structural effects:
- Filibuvir (PF-00868554): Binds NS5B via a 1:1 Langmuir model, with lower affinity for genotype 3a (KD = 1.3 µM) compared to genotype 1b (KD = 0.13 µM) . Induces minimal thermal stabilization (ΔTm = 1°C for genotype 3a vs. 3°C for 1b) . Demonstrates weaker resistance profiles, with M423 substitutions reducing potency by >100-fold .
GS-9669 :
- Exhibits superior binding kinetics, with a two-state interaction model similar to this compound but higher affinity for NS5B 1b (KD = 0.08 µM) .
- Causes significant rigidification of the NS5B β-loop and C-terminal tail, stabilizing the closed conformation more effectively than filibuvir .
- Retains activity against M423T mutants (4-fold reduction in EC50 vs. 15.3-fold for this compound) .
Table 1: Comparative Binding Kinetics
Compound | NS5B Genotype | Binding Model | KD (µM) | ΔTm (°C) |
---|---|---|---|---|
This compound | 1b | Two-state | 0.017 | 3.5 |
This compound | 3a | Two-state | 0.45 | 0.5 |
Filibuvir | 1b | 1:1 Langmuir | 0.13 | 3.0 |
Filibuvir | 3a | 1:1 Langmuir | 1.3 | 1.0 |
GS-9669 | 1b | Two-state | 0.08 | 3.0 |
Resistance Profiles
Resistance mutations (e.g., L419M, M423T, I482L) reduce inhibitor binding by destabilizing interactions with the T2 pocket:
- This compound : High rates of resistance in clinical trials (25% viral breakthrough), linked to L419S and R422K substitutions .
- GS-9669 : Lower resistance incidence; retains efficacy against M423T mutants due to optimized interactions with the β-loop .
- Dasabuvir (thumb I inhibitor): Targets a distinct pocket, selecting for P495 substitutions instead of T2 mutations .
Table 2: Key Resistance Mutations
Compound | Common Mutations | Fold Change in EC50 |
---|---|---|
This compound | M423T, I482L | 15.3–108x |
Filibuvir | M423T | >100x |
GS-9669 | L419M, I482L | 4–10x |
Dasabuvir | P495A/S/L/T | 10–20x |
Pharmacokinetics and Clinical Outcomes
- Metabolic Stability :
Table 3: Pharmacokinetic Parameters in Preclinical Models
Species | This compound Clearance (L/h/kg) | GS-9669 Clearance (L/h/kg) |
---|---|---|
Rat | 0.23 | 0.15 |
Dog | 0.63 | 0.46 |
Cynomolgus Monkey | 1.06 | 0.93 |
- Clinical Trials: this compound + telaprevir regimens showed 25% viral breakthrough due to resistance .
Structural and Functional Selectivity
Biologische Aktivität
Lomibuvir, also known as VX-222, is a potent inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp). This compound has garnered attention due to its potential applications in treating chronic hepatitis C infections. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
This compound operates primarily by inhibiting the replication of the HCV genome. It achieves this through several mechanisms:
- Inhibition of RNA Polymerase : this compound selectively inhibits HCV RdRp with an IC50 value ranging from 0.94 to 1.2 μM, effectively blocking viral replication .
- Regulation of Cellular Genes : The compound has been shown to regulate various cellular genes, including c-myc and c-fos, which are involved in cell proliferation and survival . It may also repress the promoter of p53, a critical tumor suppressor gene.
- Impact on Immune Response : this compound alters inflammatory responses by suppressing TNF-induced NF-kappa-B activation and activating AP-1, which may influence T-lymphocyte proliferation through interactions with dendritic cells .
Biological Activity Data
The biological activity of this compound has been extensively studied in vitro and in clinical trials. Below is a summary table highlighting key findings from various studies.
Case Studies
Several case studies have highlighted the efficacy and safety profile of this compound:
-
Combination Therapy with Telaprevir :
- In a phase 2 trial, patients receiving this compound alongside telaprevir exhibited promising results, with significant reductions in viral load observed.
- Notably, the combination therapy demonstrated a manageable safety profile with few adverse effects reported.
- Triple Therapy Regimens :
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for evaluating Lomibuvir’s inhibitory effects on HCV NS5B polymerase?
Methodological Answer:
- Use subgenomic HCV replicon systems (e.g., 1b/Con1 genotype) to quantify viral replication inhibition via EC50 values. These systems allow real-time monitoring of RNA synthesis .
- Employ surface plasmon resonance (SPR) to measure binding kinetics (Kd) between this compound and NS5B polymerase. SPR provides direct evidence of inhibitor binding to the thumb pocket 2 domain .
- Compare inhibition of de novo RNA synthesis versus elongation phase using in vitro RdRp assays. This compound preferentially disrupts elongation, a property critical for mechanistic studies .
Q. How can researchers validate the selectivity of this compound for HCV NS5B over human polymerases?
Methodological Answer:
- Perform parallel enzymatic assays using human RNA polymerase II or mitochondrial RNA polymerase. Measure IC50 values to confirm this compound’s lack of off-target effects .
- Use crystallography or cryo-EM to resolve this compound-NS5B complexes. Structural data highlight interactions unique to the viral polymerase’s thumb domain .
Advanced Research Questions
Q. What experimental strategies address contradictions in this compound’s binding affinity (Kd) across HCV genotypes?
Methodological Answer:
- Conduct comparative SPR studies with NS5B variants (e.g., genotype 1b vs. 3a). Evidence shows this compound’s Kd for 1b (17 nM) is significantly lower than for 3a (553 nM), suggesting genotype-specific potency .
- Use hydrogen/deuterium exchange (HDX) mass spectrometry to analyze conformational dynamics. This compound rigidifies NS5B’s thumb domain in genotype 1b but shows weaker stabilization in 3a, explaining affinity differences .
Q. How can resistance mutations (e.g., L419S, R422K) to this compound be experimentally characterized?
Methodological Answer:
- Engineer site-directed mutants in HCV replicons (e.g., L419S, M423T) and measure shifts in EC50. Clinical data show >10-fold reduced potency for mutants like L419S .
- Pair virologic fitness assays with binding studies. Resistance mutations often reduce replication capacity, creating a trade-off that can inform combination therapies .
Q. What methodologies elucidate this compound’s allosteric effects on NS5B’s β-loop and C-terminal tail?
Methodological Answer:
- Employ thermal shift assays (TSA) to measure Tm shifts in NS5B constructs lacking the β-loop (Δ21) or C-terminal tail (Δ55). This compound stabilizes Δ55 but fails to inhibit Δ21, highlighting structural dependencies .
- Combine enzymatic stopped-flow assays with HDX to correlate rigidification of the thumb domain with delayed RNA synthesis initiation .
Q. Data Contradiction & Repurposing Analysis
Q. How should researchers reconcile this compound’s antiviral failure in clinical trials with its in vitro efficacy?
Methodological Answer:
- Analyze clinical trial data (Phase II): this compound monotherapy showed viral rebound due to rapid resistance (e.g., L419S/R422K). Use combination studies with protease inhibitors (e.g., telaprevir) to model synergistic effects and quantify breakthrough rates .
- Evaluate pharmacokinetic/pharmacodynamic (PK/PD) mismatches using liver microsome assays. Poor hepatic retention may explain discordance between in vitro EC50 (5.2 nM) and clinical outcomes .
Q. What approaches validate this compound’s repurposing potential for non-HCV targets (e.g., SARS-CoV-2, colorectal cancer)?
Methodological Answer:
- For antiviral repurposing: Use in-cell protease assays (e.g., SARS-CoV-2 M<sup>pro</sup> inhibition) and quantify viral RNA reduction via RT-qPCR. This compound shows EC50 of 0.07 µM against SARS-CoV-2 but requires co-dosing with RdRp inhibitors .
- For oncology: Perform apoptosis/cell cycle assays (e.g., Annexin V/PI staining) in colorectal cancer models. Dose-response studies (5–20 µM) reveal this compound’s S-phase arrest efficacy, independent of p53 .
Eigenschaften
IUPAC Name |
5-(3,3-dimethylbut-1-ynyl)-3-[(4-hydroxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO4S/c1-16-5-7-17(8-6-16)23(28)26(18-9-11-19(27)12-10-18)21-15-20(13-14-25(2,3)4)31-22(21)24(29)30/h15-19,27H,5-12H2,1-4H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMJNLCLKAKMLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)N(C2CCC(CC2)O)C3=C(SC(=C3)C#CC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025603 | |
Record name | Lomibuvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1026785-55-6 | |
Record name | Lomibuvir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026785556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lomibuvir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11954 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lomibuvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(3,3-dimthylbut-1-ynyl)-3-((1R,4R)-N-((1R, 4R)-4-hydroxycyclohexyl)-4-methylcyclohexanecarboxamido)thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LOMIBUVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37L2LF4A2D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.